molecular formula C21H45NO B8724406 1-Propanamine, 3-(octadecyloxy)- CAS No. 7617-75-6

1-Propanamine, 3-(octadecyloxy)-

Cat. No. B8724406
CAS No.: 7617-75-6
M. Wt: 327.6 g/mol
InChI Key: GWOUPOJUVSKJCH-UHFFFAOYSA-N
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Patent
US07531165B2

Procedure details

An autoclave equipped with a stirrer and a temperature gage was charged with 270.5 g of octadecanol and 0.1 g of potassium hydroxide and the mixture was dehydrated at 120° C. under a vacuum of 2.6 kPa for one hour. Then, the mixture was cooled to 60° C. and 58.4 g of acrylonitrile was introduced into the autoclave over one hour, which was then kept as it was for one hour to complete the reaction. Next, 1.9 g of Raney nickel, 0.3 g of sodium hydroxide and 16.1 g of ion exchange water were introduced into the autoclave, which was then reacted for hydrogenation and reduction at 130° C. for 3 hours. Then, the reaction mixture was subjected to filtration to remove the catalyst, distilled and refined to obtain 294.3 g of a corresponding 3-octadecyloxypropylamine.
Quantity
270.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
58.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ion
Quantity
16.1 g
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
catalyst
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:20](#[N:23])[CH:21]=[CH2:22]>[Ni].[OH-].[K+].[OH-].[Na+].O>[CH2:1]([O:19][CH2:22][CH2:21][CH2:20][NH2:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
270.5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[OH-].[K+]
Step Two
Name
Quantity
58.4 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
ion
Quantity
16.1 g
Type
reactant
Smiles
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0.3 g
Type
catalyst
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An autoclave equipped with a stirrer
WAIT
Type
WAIT
Details
was for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was then reacted for hydrogenation and reduction at 130° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was subjected to filtration
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)OCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 294.3 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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